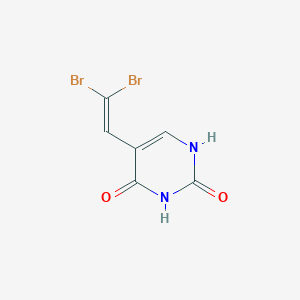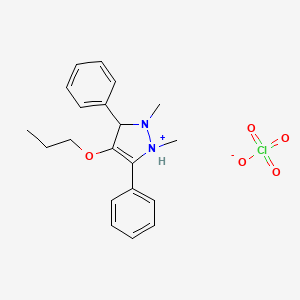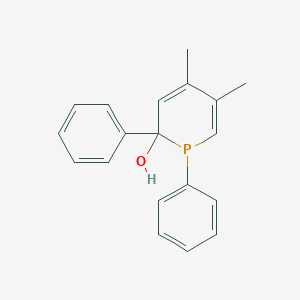
5-Nonylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nonylcyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a nonyl group and two ketone groups at the 1 and 3 positions. This compound is part of the cyclohexanedione family, which is known for its diverse chemical reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nonylcyclohexane-1,3-dione typically involves the Michael addition and Claisen condensation reactions. The Michael addition involves the reaction of a nonyl-substituted enolate with an α,β-unsaturated carbonyl compound. This is followed by a Claisen condensation, which involves the cyclization of the intermediate product to form the cyclohexane ring with two ketone groups .
Industrial Production Methods: Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Nonylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nonylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5-Nonylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, some derivatives of cyclohexane-1,3-dione are known to inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the biosynthesis of essential plant molecules .
Comparison with Similar Compounds
Cyclohexane-1,3-dione: A simpler analog without the nonyl group.
5,5-Dimethylcyclohexane-1,3-dione: A derivative with two methyl groups at the 5 position.
2-Methyl-1,3-cyclohexanedione: A derivative with a methyl group at the 2 position.
Uniqueness: 5-Nonylcyclohexane-1,3-dione is unique due to the presence of the nonyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
61621-52-1 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
5-nonylcyclohexane-1,3-dione |
InChI |
InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13/h13H,2-12H2,1H3 |
InChI Key |
ZJXQZHFERAIULA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CC(=O)CC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)

![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)


![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)


![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)
![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)
